2-benzylprop-2-en-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-benzylprop-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCDISCXJYNYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311575 | |
| Record name | β-Methylenebenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30457-89-7 | |
| Record name | β-Methylenebenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30457-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-Methylenebenzenepropanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextual Significance of Allylic Alcohols Within Advanced Synthetic Strategies
Allylic alcohols are foundational building blocks in modern organic synthesis, prized for the rich chemical reactivity offered by their two functional groups: a hydroxyl group and an adjacent carbon-carbon double bond. This unique arrangement allows for a multitude of transformations, making them highly valuable precursors for a wide array of more complex molecules, including many natural products and pharmaceuticals. pnas.org
Contemporary synthetic strategies increasingly leverage allylic alcohols as direct substrates in catalytic reactions, which is considered a more sustainable and atom-economical approach. nih.govacs.org The use of free allylic alcohols avoids the need for pre-functionalization (e.g., conversion to halides or esters), minimizing steps and reducing chemical waste. nih.gov Advanced catalytic systems, often employing transition metals like palladium, ruthenium, iridium, and copper, can activate the alcohol directly or facilitate tandem reactions. For instance, a ruthenium(II) complex has been shown to be a highly active catalyst for the isomerization of allylic alcohols into the corresponding ketones. strath.ac.ukrsc.org These catalytic methods enable a range of powerful transformations, including allylic alkylations, aminations, and etherifications, often with high levels of stereocontrol. nih.govacs.org
Structural Classification and Nomenclature Relevance Within Phenyl Substituted Propene Frameworks
The nomenclature of phenyl-substituted propene derivatives is determined by the positions of the phenyl group, the double bond, and the hydroxyl group on the three-carbon propane (B168953) chain. A clear distinction must be made between the titular compound, 2-benzylprop-2-en-1-ol, and its structural isomer, 2-phenylprop-2-en-1-ol, which was mentioned in the user's outline heading.
This compound : In this molecule, a benzyl (B1604629) group (a phenyl ring attached to a methylene (B1212753), -CH₂- group) is located at the C2 position of the propene backbone. Its structure is CH₂=C(CH₂C₆H₅)CH₂OH.
2-Phenylprop-2-en-1-ol : Here, a phenyl group (C₆H₅-) is directly attached to the C2 position. Its structure is CH₂=C(C₆H₅)CH₂OH. molport.com
1-Phenylprop-2-en-1-ol (B1595887) : The phenyl group is on C1, which also bears the hydroxyl group. spectrabase.com
3-Phenylprop-2-en-1-ol (Cinnamyl alcohol) : The phenyl group is located at the C3 position.
Overview of Research Trajectories and Academic Significance in Chemical Synthesis
Diverse Synthetic Routes to Access the Allylic Alcohol Core
The construction of the allylic alcohol framework, a key structural motif in many organic compounds, can be achieved through several synthetic pathways. These methods often involve the transformation of carbonyl compounds or the formation of new carbon-carbon bonds.
Reduction Reactions of Ester Precursors and Related Carbonyl Compounds
A common route to allylic alcohols involves the reduction of α,β-unsaturated carbonyl compounds. For instance, the selective reduction of the carbonyl group in enones can yield the desired allylic alcohol. While various reducing agents are available, achieving chemoselectivity between the carbonyl group and the conjugated double bond is a key challenge. For example, the reduction of chalcones (1,3-diaryl-2-propen-1-ones) can lead to β-phenylpropiophenones, which are saturated ketones. ijres.orgresearchgate.netmdpi.com These saturated ketones can then potentially be converted to the target allylic alcohol through subsequent reactions. The choice of reducing agent and reaction conditions is crucial to favor the formation of the allylic alcohol over the complete reduction of the double bond. ijres.org
Furthermore, the reduction of α,β-unsaturated ketones can be accomplished using systems like borohydride (B1222165) exchange resin (BER)-Ni2B, which has been shown to selectively reduce the olefinic bond to produce saturated ketones in high yield. ijres.org While this specific method yields the saturated ketone, modifications or alternative reagents would be necessary to target the allylic alcohol. The direct reduction of α,β-unsaturated esters to allylic alcohols is another viable pathway, often employing powerful reducing agents like lithium aluminum hydride (LiAlH4). chemicalbook.com
Arylative isomerization of 1-arylprop-2-en-1-ol with arylboronic acids or aryl halides represents another strategy to form related structures. acs.org
Grignard Reagent-Mediated Synthetic Pathways
Grignard reactions are a cornerstone in the synthesis of alcohols, including allylic alcohols. This method typically involves the reaction of a Grignard reagent with an appropriate electrophile, such as an α,β-unsaturated aldehyde or ketone. For the synthesis of this compound, a potential route would involve the reaction of a benzyl (B1604629) Grignard reagent with an appropriate α,β-unsaturated carbonyl compound.
Heterogeneous copper-catalyzed Grignard reactions with allylic substrates have also been developed, offering advantages in catalyst recovery and reuse. For example, the reaction of the carbonate derived from 1-phenylprop-2-en-1-ol with a Grignard reagent can lead to the γ-substituted product.
| Precursor | Grignard Reagent | Product | Yield | Reference |
| Cinnamyl chloride | Methyl magnesium bromide | 2-Methyl-3-phenylprop-2-en-1-ol | - | |
| Propargyl alcohol derivative | Phenylmagnesium bromide | 3-Phenylprop-2-en-1-ol | 79% | |
| Carbonate of 1-phenylprop-2-en-1-ol | Grignard Reagent | γ-Substituted product | 81% |
Organometallic Approaches in Carbon-Carbon Bond Formation
Beyond Grignard reagents, a broader range of organometallic approaches are utilized for the synthesis of allylic alcohols. These methods often involve transition metal catalysis, enabling highly selective transformations. acs.org
Ruthenium-catalyzed redox isomerization of allylic alcohols can be combined in a one-pot process with the addition of organolithium or organomagnesium reagents to in-situ formed ketones, providing a sustainable route to highly substituted tertiary alcohols. rsc.org Another approach involves the 1,2-addition of vinylic metal species to aldehydes, which can be generated through various means, including the reductive coupling of acetylenes catalyzed by rhodium or iridium. pnas.org
Copper-catalyzed reactions are also prominent in the synthesis of allylic alcohols. acs.orgacs.org For instance, the hydrocupration of terminal alkynes followed by reaction with an electrophile can produce allylic alcohols with high regioselectivity. dicp.ac.cn
| Catalytic System | Reaction Type | Product Type | Key Features | Reference |
| Ruthenium(IV) | Isomerization/Organometallic Addition | Tertiary Alcohols | One-pot, green conditions | rsc.org |
| Rhodium/Iridium | Reductive Coupling of Acetylenes | Allylic Alcohols | Requires hydrogen pressure | pnas.org |
| Copper | Hydrocupration of Alkynes | E-Allylic Alcohols | High regioselectivity | dicp.ac.cn |
Multi-Component and Domino Reaction Strategies
Multi-component reactions (MCRs), where multiple starting materials react in a single synthetic operation, offer an efficient pathway to complex molecules. mdpi.com Similarly, domino reactions, involving a cascade of intramolecular transformations, can rapidly build molecular complexity from simple precursors. nih.gov
For instance, a domino Michael-hemiacetalization-Michael reaction of (E)-3-aryl-2-nitroprop-2-en-1-ols with (E)-7-aryl-7-oxohept-5-enals, catalyzed by modularly designed organocatalysts, has been used to synthesize functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with high stereoselectivity. nih.gov While not directly yielding this compound, this demonstrates the potential of using highly functionalized prop-2-en-1-ol derivatives in complex reaction cascades.
Palladium-catalyzed multicomponent cascade reactions have also been developed for the synthesis of dihydrochalcones, which are structurally related to potential precursors of the target allylic alcohol. acs.org
Stereoselective and Enantioselective Synthesis Approaches
The synthesis of chiral allylic alcohols, where the hydroxyl-bearing carbon is a stereocenter, often requires stereoselective or enantioselective methods. Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of allylic alcohols. pnas.org One such strategy involves an enantioselective enone epoxidation followed by a Wharton-reaction sequence, which can be performed as a one-pot procedure. pnas.org
Another approach is the stereospecific reductive cross-coupling of terminal alkynes with α-chloro boronic esters, which proceeds with inversion of stereochemistry at the α-stereocenter to produce chiral E-allylic alcohols with high selectivity. dicp.ac.cn The development of stereoselective methods is crucial for accessing specific enantiomers of biologically active molecules.
| Method | Catalyst/Reagent | Product | Key Features | Reference |
| Organocatalytic Epoxidation/Wharton Reaction | Amino-catalyst | Optically Active Allylic Alcohols | One-pot, high enantioselectivity | pnas.org |
| Reductive Cross-Coupling | Copper/α-chloro boronic esters | Chiral E-Allylic Alcohols | Stereospecific, high E/Z ratio | dicp.ac.cn |
Green Chemistry and Sustainable Synthetic Protocols for Allylic Alcohols
In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. In the context of allylic alcohol synthesis, this has translated into the development of "green" protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources. rsc.orgrsc.orgrsc.orgacs.orgacs.orgsioc-journal.cn
One-pot syntheses, which reduce the need for intermediate purification steps, are a key aspect of green chemistry. rsc.orgrsc.org The use of water as a reaction solvent, as demonstrated in the palladium-catalyzed aerobic synthesis of allylic sulfones from allylic alcohols, is another important advancement. acs.org Furthermore, nanomicelle-enabled, nickel-catalyzed allylic amination reactions using allylic alcohols can be performed in water under mild conditions, showcasing a sustainable approach to functionalizing allylic alcohols. rsc.org The direct nucleophilic substitution of allylic alcohols is also considered a green method as it avoids the generation of waste products associated with pre-functionalized substrates. sioc-journal.cn
| Green Chemistry Principle | Synthetic Approach | Example | Reference |
| One-Pot Synthesis | Ruthenium-catalyzed isomerization/organometallic addition | Synthesis of tertiary alcohols in deep eutectic solvents | rsc.org |
| Use of Water as Solvent | Palladium-catalyzed aerobic synthesis | Synthesis of allylic sulfones from allylic alcohols in water | acs.org |
| Mild Reaction Conditions | Nickel-catalyzed allylic amination | Nanomicelle-enabled reaction in water | rsc.org |
| Atom Economy | Direct nucleophilic substitution | Direct allylation of allylic alcohols | sioc-journal.cn |
Electrophilic and Nucleophilic Transformations of the Allylic Hydroxyl Group
The allylic hydroxyl group of 2-phenylprop-2-en-1-ol is a key site for various chemical transformations. It can undergo reactions with both electrophiles and nucleophiles, leading to a range of functionalized products.
One common transformation is the conversion of the hydroxyl group into a better leaving group, facilitating nucleophilic substitution. For instance, it can be converted to an acetate (B1210297). 2-Benzylallyl acetate can be prepared by reacting this compound with acetic anhydride. pitt.edu Similarly, reaction with p-toluenesulfonyl chloride (TsCl) would yield the corresponding tosylate, a highly effective leaving group for subsequent substitution reactions. thieme-connect.de
The hydroxyl group also directs certain reactions. In a chiral sulfide (B99878)/phosphoric acid cocatalyzed enantioselective intermolecular oxysulfenylation of alkenes, 2-phenylprop-2-en-1-ol can act as an O-nucleophile. chinesechemsoc.org
Furthermore, the hydroxyl group plays a crucial role in metal-catalyzed reactions. For example, nickel-catalyzed cross-coupling reactions of allylic alcohols with aryl- and alkenylzinc chlorides proceed through C-O bond cleavage, avoiding the need to first convert the alcohol to a more reactive derivative. acs.orgresearchgate.net
Reactions Involving the Terminal Alkene Moiety
The terminal double bond in 2-phenylprop-2-en-1-ol is susceptible to a variety of addition and cycloaddition reactions, allowing for the construction of more complex molecular architectures.
Epoxidation Reactions and Stereochemical Control
Epoxidation of the terminal alkene in 2-phenylprop-2-en-1-ol yields the corresponding epoxide. The stereochemical outcome of this reaction can be influenced by the choice of catalyst and reaction conditions.
Peptide-based catalysts have been investigated for the enantioselective epoxidation of allylic alcohols. However, one particular peptide catalyst was found to be ineffective in discriminating the prochiral faces of 2-phenylprop-2-en-1-ol, resulting in the epoxide with a low enantiomeric excess (12% ee) and a modest yield (13%). nih.gov In contrast, the same catalyst system demonstrated high enantioselectivity for other substrates, particularly (Z)-trisubstituted and (Z)-disubstituted alkenes. nih.gov
The Sharpless asymmetric epoxidation is a well-established method for the stereocontrolled epoxidation of allylic alcohols. thieme-connect.delibretexts.org This method typically utilizes a titanium(IV) isopropoxide catalyst, a peroxide (like tert-butyl hydroperoxide), and a chiral diethyl tartrate (DET) ligand to direct the stereochemistry of the oxygen addition. thieme-connect.delibretexts.orgresearchgate.net The choice between (+)-DET and (-)-DET determines which face of the alkene is epoxidized, leading to the formation of a specific enantiomer of the epoxy alcohol. libretexts.org While specific data for 2-phenylprop-2-en-1-ol under Sharpless conditions was not found in the provided results, the general principle of directed epoxidation applies.
The stereospecificity of epoxidation reactions ensures that the relative arrangement of substituents on the starting alkene is maintained in the epoxide product. For example, a cis-alkene will yield a cis-epoxide, and a trans-alkene will yield a trans-epoxide. khanacademy.org
Table 1: Peptide-Catalyzed Epoxidation of Various Allylic Alcohols nih.gov
| Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 2-Phenylprop-2-en-1-ol | 13 | 12 |
| (Z)-3-Phenyl-pent-2-en-1-ol | 73 | 96 |
| (Z)-Disubstituted epoxides | - | up to 97 |
| cis-Cinnamyl alcohol | - | high |
| trans-Oct-2-en-1-ol | 55 | 75 |
This table illustrates the variable effectiveness of a specific peptide catalyst for the asymmetric epoxidation of different allylic alcohols.
Rearrangement Reactions and Associated Mechanisms
2-Phenylprop-2-en-1-ol and its derivatives can undergo various rearrangement reactions, leading to isomeric products. These transformations often proceed through well-defined mechanistic pathways.
Allylic Rearrangements and Isomerization Pathways
Allylic alcohols can isomerize to their corresponding carbonyl compounds. This redox isomerization can be catalyzed by various transition metal complexes, including those based on ruthenium, iridium, and iron. nih.govrsc.orgnih.gov
For example, an iridium(I) hydroxide (B78521) complex has been shown to be a competent catalyst for the rearrangement of allylic alcohols to ketones. rsc.org Ruthenium complexes are also highly effective, capable of promoting the isomerization of 1-phenylprop-2-en-1-ol to the corresponding ketone with high efficiency, even in complex biological media. nih.gov Iron-catalyzed protocols have also been developed, offering a method using an earth-abundant metal. nih.gov A proposed mechanism for these metal-catalyzed isomerizations often involves the formation of a metal-hydride intermediate. nih.gov
The isomerization can also be a key step in tandem reactions. For instance, a one-pot, iron-catalyzed isomerization–methylation of secondary allylic alcohols has been developed to produce α-methyl ketones. nih.gov This process uses methanol (B129727) as a C1 building block. nih.gov
Thermal isomerization of allylic alcohols to saturated ketones is also possible, with studies on deuterated analogues suggesting an intramolecular hydrogen transfer mechanism. acs.org
Table 2: Metal-Catalyzed Isomerization of 1-Phenylprop-2-en-1-ol
| Catalyst System | Solvent/Medium | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| [Ru] complex (1 mol%) | Water | 37 | 1.5 | 92 | nih.gov |
| [Ru] complex (5 mol%) | Cell lysates | 37 | - | - | nih.gov |
| (Cyclopentadienone)iron(0) carbonyl complex (2 mol%) | Methanol | 130 | 24 | 76 (isolated) | nih.gov |
This table summarizes the conditions and outcomes for the isomerization of 1-phenylprop-2-en-1-ol using different metal catalysts.
Sigmatropic Rearrangements (e.g., Claisen Rearrangement)
Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond across a pi-conjugated system. wikipedia.org The Claisen rearrangement, a thieme-connect.comthieme-connect.com-sigmatropic rearrangement, is a prominent example that can be applied to derivatives of 2-phenylprop-2-en-1-ol. pitt.edursc.org
In a typical Claisen rearrangement, an allyl vinyl ether rearranges upon heating to form a γ,δ-unsaturated carbonyl compound. rsc.org Derivatives of 2-phenylprop-2-en-1-ol can be converted into allyl vinyl ethers, which then undergo this rearrangement. For instance, an iridium(I)-catalyzed olefin isomerization of a bis(allyl) ether can generate an allyl vinyl ether in situ, which upon thermolysis, undergoes a highly diastereoselective thieme-connect.comthieme-connect.com sigmatropic rearrangement. pitt.edu
The Ireland-Claisen rearrangement is a variation where an allylic acetate is converted to a silyl (B83357) ketene (B1206846) acetal, which then rearranges. acs.org This has been applied to derivatives of cinnamyl alcohol, a structural isomer of 2-phenylprop-2-en-1-ol. acs.org
These rearrangements are synthetically valuable because they allow for the stereocontrolled formation of carbon-carbon bonds and can transfer chirality. thieme-connect.de The transition state of the Claisen rearrangement is often depicted as a chair-like conformation, which accounts for the high stereoselectivity observed in many cases. thieme-connect.dersc.org
Functionalization via C-H Bond Activation and Other Cross-Coupling Strategies
The functionalization of this compound through carbon-hydrogen (C-H) bond activation and other cross-coupling strategies represents an area of specialized research. While extensive studies on this specific molecule are not widespread, existing scholarly work, particularly within doctoral theses, highlights its utility as a substrate in complex catalytic cascades. These investigations demonstrate its participation in reactions that forge new carbon-carbon and carbon-nitrogen bonds, often involving palladium or ruthenium catalysts.
Research has explored the use of this compound in palladium-catalyzed cascade reactions that incorporate a Mizoroki–Heck reaction followed by an intermolecular C(sp3)-H activation. unibo.it This type of sequence allows for the construction of complex molecular scaffolds by forming multiple bonds in a single operation.
In other research, this compound has been utilized as a starting material in studies directed at the development of aza-Heck cascades. bris.ac.uk These palladium-catalyzed processes are designed to synthesize nitrogen-containing heterocyclic structures through a sequence involving C-H functionalization, leading to the formation of diverse ring-fused and spirocyclic systems. bris.ac.uk
Furthermore, the compound has been involved in ruthenium-catalyzed hydro-alkynylative cyclization reactions. amazonaws.com This type of transformation typically involves the coupling of the alcohol with an alkyne, leading to the formation of a new cyclic structure through a series of catalytic steps.
While these examples showcase the reactivity of this compound in sophisticated cross-coupling and C-H activation-related transformations, dedicated studies focusing solely on the systematic C-H activation of its benzylic or aromatic positions, or its broad application in standard cross-coupling protocols, are not extensively documented in mainstream peer-reviewed literature. The existing data is primarily derived from its application as a building block in the synthesis of more complex target molecules. uni-muenchen.de
Catalytic Applications and Transformations Involving 2 Phenylprop 2 En 1 Ol As a Substrate
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful tools for the functionalization of allylic alcohols. Metals such as palladium, nickel, ruthenium, and gold exhibit unique reactivities, enabling a wide range of transformations including cross-coupling, isomerization, and cyclization reactions.
Palladium-Catalyzed Transformations (e.g., Carbonylation, Cross-Coupling)
Palladium catalysts are well-known for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In the context of allylic alcohols, palladium-catalyzed carbonylation represents a significant transformation.
One key application is the substitutive carbonylation of allylic alcohols to produce valuable β,γ-unsaturated acids and esters. Research has shown that a catalytic system comprising palladium(II) iodide (PdI₂) and thiourea (B124793) can effectively convert allylic alcohols into these products. acs.org For instance, (E)-3-phenylprop-2-en-1-ol can be transformed into 4-phenylbut-3-enoic acid in an 81% yield. acs.org This reaction proceeds via a proposed mechanism involving the formation of an H-Pd-I species, which generates a π-allylpalladiumiodide complex from the allylic alcohol. acs.org This intermediate then undergoes carbon monoxide insertion and subsequent nucleophilic attack by water or an alcohol to yield the final product. acs.org
The general conditions for these transformations involve reacting the allylic alcohol under a carbon monoxide atmosphere in a suitable solvent like N,N-dimethylacetamide (DMA), often with methanol (B129727) as the nucleophile for ester synthesis. acs.org Palladium-catalyzed cross-coupling reactions of aliphatic alcohols with aryl halides have also been extensively developed, utilizing specialized phosphine (B1218219) ligands to achieve high efficiency and broad substrate scope under mild conditions. mdpi.comfrontiersin.org
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. nih.gov A notable application is the deoxygenative cross-coupling of benzylic alcohols with aryl bromides. Modifying a simple benzyl (B1604629) alcohol to a secondary benzyl allyl alcohol, such as 1-phenylprop-2-en-1-ol (B1595887), has been shown to facilitate the coupling of substrates that would otherwise be unreactive, particularly those containing electron-withdrawing groups. dergipark.org.trbuchler-gmbh.com
This strategy takes advantage of the weakened C-O bond in the allylic alcohol. dergipark.org.trbuchler-gmbh.com The reaction between 1-arylprop-2-en-1-ol and an aryl bromide is typically conducted at room temperature using a nickel-phenanthroline chloride complex [Ni(phen)Cl₂], manganese powder as a reductant, and chlorotrimethylsilane (B32843) (TMS-Cl) in N,N-dimethylacetamide (DMA). dergipark.org.tr This method demonstrates good regioselectivity, favoring the linear product, and high stereoselectivity for the E-isomer. dergipark.org.trbuchler-gmbh.com
Table 1: Nickel-Catalyzed Cross-Coupling of 1-Arylprop-2-en-1-ols with Aryl Bromides
This table presents data on the nickel-catalyzed cross-coupling reactions of various 1-arylprop-2-en-1-ol substrates with aryl bromides, showcasing the yields of the resulting 1,3-diarylpropene products.
| Entry | 1-Arylprop-2-en-1-ol | Aryl Bromide | Product | Yield (%) |
| 1 | 1-Phenylprop-2-en-1-ol | 4-Bromoanisole | (E)-1-(4-methoxyphenyl)-3-phenylprop-1-ene | 65 |
| 2 | 1-(2-Methoxyphenyl)prop-2-en-1-ol | 4-Bromoanisole | (E)-1-(4-methoxyphenyl)-3-(2-methoxyphenyl)prop-1-ene | 84 |
| 3 | 1-(4-(Trifluoromethyl)phenyl)prop-2-en-1-ol | 4-Bromoanisole | (E)-1-(4-methoxyphenyl)-3-(4-(trifluoromethyl)phenyl)prop-1-ene | 58 |
| 4 | 1-(4-Fluorophenyl)prop-2-en-1-ol | 4-Bromoanisole | (E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-1-ene | 75 |
| 5 | 1-(4-Chlorophenyl)prop-2-en-1-ol | 4-Bromoanisole | (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-1-ene | 47 |
Data sourced from Chenniappan, V. et al. (2020). dergipark.org.trbuchler-gmbh.com
Furthermore, nickel catalysts are effective in the cross-coupling of allylic alcohols, including 1-aryl-prop-2-en-1-ols, with aryl- and alkenylzinc chlorides, leading to the formation of linear cross-coupled products through C–O bond cleavage. acs.org
Ruthenium-Catalyzed Isomerization and Redox Processes
Ruthenium catalysts are particularly effective in promoting the isomerization of allylic alcohols to the corresponding carbonyl compounds. This redox-neutral transformation is highly atom-economical. beilstein-journals.org Research has demonstrated that tailored ruthenium(IV) complexes can catalyze the isomerization of 1-phenylprop-2-en-1-ol into propiophenone (B1677668) with high efficiency, even under physiologically relevant conditions such as in water, phosphate-buffered saline (PBS), and complex cell culture media at 37 °C. beilstein-journals.orgresearchgate.net
The reaction mechanism is thought to involve the formation of a ruthenium-hydride intermediate following the coordination of the allylic alcohol to the metal center. beilstein-journals.orgresearchgate.net This is followed by an intramolecular hydride transfer to produce an oxo complex that releases the ketone product. beilstein-journals.orgresearchgate.net The scope of this transformation is broad, accommodating various substituted aryl and naphthyl allylic alcohols as well as aliphatic derivatives. researchgate.net
Table 2: Ruthenium-Catalyzed Isomerization of Allylic Alcohols
This table illustrates the versatility of a bis-allyl Ru(IV) catalyst in the isomerization of various allylic alcohols to their corresponding ketones in different media.
| Substrate | Product | Medium | Yield (%) |
| 1-Phenylprop-2-en-1-ol | Propiophenone | Water | 92 |
| 1-Phenylprop-2-en-1-ol | Propiophenone | PBS | 91 |
| 1-(p-Tolyl)prop-2-en-1-ol | 1-(p-Tolyl)propan-1-one | Water | 94 |
| 1-(4-Methoxyphenyl)prop-2-en-1-ol | 1-(4-Methoxyphenyl)propan-1-one | Water | 93 |
| 1-(Naphthalen-2-yl)prop-2-en-1-ol | 1-(Naphthalen-2-yl)propan-1-one | Water | 89 |
Data sourced from Martínez, A. et al. (2019). researchgate.net
Beyond isomerization, ruthenium catalysts also facilitate acceptorless dehydrogenative coupling reactions. A Ru₃(CO)₁₂/NHC-phosphine system catalyzes the coupling of allylic alcohols, such as 1-phenylprop-2-en-1-ol, with hydrazines to synthesize substituted 2-pyrazolines, with water and hydrogen gas as the only byproducts. researchgate.net
Gold-Catalyzed Rearrangements and Cyclizations
Gold catalysis is renowned for its ability to activate alkynes and allenes toward nucleophilic attack, leading to a variety of complex molecular architectures. ucl.ac.uk However, the application of gold catalysts to allylic alcohols like 2-phenylprop-2-en-1-ol is less documented compared to their propargylic (alkynyl) counterparts. Much of the literature on gold-catalyzed reactions of three-carbon alcohols focuses on propargyl alcohols, which undergo transformations such as the Meyer-Schuster rearrangement or cycloisomerization. researchgate.net
For instance, gold(I)-catalyzed reactions of 1-phenylprop-2-yn-1-ol with 1,3-dicarbonyl compounds have been explored, leading to various synthetic outcomes. researchgate.net Similarly, gold catalysts are used in the cycloisomerization of 1,n-enynes and diynes that contain a propargyl ester or carbonate, often initiated by a 1,2- or 1,3-acyloxy migration. nih.gov
One relevant example involving an allylic alcohol derivative is the AuCl₃/AgSbF₆-catalyzed intramolecular allylic amination of 2-(tosylamino)phenylprop-1-en-3-ols to form 1,2-dihydroquinolines. ucl.ac.uk The proposed mechanism involves the activation of the alcohol by the gold catalyst, leading to ionization and subsequent intramolecular nucleophilic attack by the sulfonamide group. ucl.ac.uk The vast body of work on gold-catalyzed reactions of propargylic alcohols suggests a potential area for future research in expanding these methodologies to analogous allylic systems. ucl.ac.uk
Other Metal-Mediated Catalytic Systems
Beyond the aforementioned metals, other transition metals are also employed in the catalytic transformation of phenylpropenol substrates. For example, iridium-based catalysts have been used in the α-allylation of branched aldehydes with 1-phenylprop-2-en-1-ol. beilstein-journals.org
Additionally, metal complexes of ligands derived from phenylpropenol structures have shown catalytic activity. For instance, Cu(II), Ni(II), and Co(II) complexes of (2E)-2-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinecarbothioamide have been studied for their photocatalytic degradation of methylene (B1212753) blue. The Cu(II) complex, in particular, demonstrated the highest efficiency.
Organocatalytic Transformations
Organocatalysis, which utilizes small organic molecules as catalysts, has become a major pillar of asymmetric synthesis. For derivatives of phenylpropenol, organocatalysis has enabled the construction of complex chiral molecules through domino reactions.
A notable example is the asymmetric synthesis of functionalized dihydro- and tetrahydropyrans. This is achieved through a domino Michael–hemiacetalization reaction of (E)-3-aryl-2-nitroprop-2-en-1-ols with 1,3-dicarbonyl compounds. Squaramide-derived organocatalysts have been found to be highly effective, providing the desired dihydropyran products in good yields and with high diastereo- and enantioselectivity.
The reaction is initiated by the Michael addition of a 1,3-dicarbonyl compound to the α-hydroxymethyl nitroalkene. The resulting intermediate then undergoes an intramolecular hemiacetalization, where the hydroxyl group participates in carbonyl addition. A final dehydration step yields the dihydropyran. This protocol tolerates a range of functional groups on both the nitroalkene and the dicarbonyl compound.
Asymmetric Organocatalysis in Derivative Synthesis
The allylic alcohol 2-phenylprop-2-en-1-ol and its derivatives serve as valuable substrates in asymmetric organocatalysis for the synthesis of complex chiral molecules. Research has demonstrated the utility of these compounds in domino reactions, which allow for the rapid assembly of intricate molecular architectures from simple starting materials. nih.gov
One notable application involves the domino Michael-hemiacetalization reaction. For instance, (E)-2-nitro-3-phenylprop-2-en-1-ol is a key substrate in the synthesis of functionalized tetrahydropyrans and dihydropyrans. nih.govd-nb.info In these reactions, organocatalysts, such as those derived from thiourea and squaramide, facilitate the Michael addition of 1,3-dicarbonyl compounds to the nitroalkene. d-nb.info This is followed by an intramolecular hemiacetalization, and subsequent dehydration can yield dihydropyrans. nih.govd-nb.info The choice of catalyst has a significant impact on the stereoselectivity of the reaction. While thiourea-derived catalysts show moderate to good diastereo- and enantioselectivities, squaramide-based catalysts have been found to provide superior results. d-nb.info
The reaction conditions, including the solvent and temperature, can also influence the outcome. Solvents like toluene (B28343) and THF have a minor effect on selectivity, whereas reaction temperature can be adjusted to optimize results. d-nb.info The electronic properties of substituents on the aromatic ring of the substrate also play a role, particularly affecting the diastereoselectivity of the products. nih.govd-nb.info This methodology allows for the creation of molecules with multiple contiguous stereocenters and various functional groups, which are important scaffolds in medicinal chemistry. d-nb.info
Another significant organocatalytic transformation is the domino Michael-hemiacetalization-Michael reaction. This process has been used to synthesize highly functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers. nih.gov This reaction utilizes modularly designed organocatalysts (MDOs) that self-assemble from cinchona alkaloid derivatives and amino acids. nih.gov These catalysts have proven effective in reacting (E)-3-aryl-2-nitroprop-2-enols with (E)-7-aryl-7-oxohept-5-enals, followed by oxidation to yield the final products with excellent diastereoselectivity and high enantioselectivity. nih.gov
Table 1: Asymmetric Organocatalysis of (E)-2-nitro-3-phenylprop-2-en-1-ol Derivatives
| Reactant | Catalyst Type | Reaction | Product | Diastereomeric Ratio (dr) / Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| (E)-2-nitro-3-phenylprop-2-en-1-ol and methyl 3-oxobutanoate | Squaramide | Domino Michael-Hemiacetalization | Dihydropyran derivative | 76% de | 94% ee | nih.govd-nb.info |
| (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalyst (MDO) | Domino Michael-Hemiacetalization-Michael | 3-Oxabicyclo[3.3.1]nonan-2-one derivative | >99:1 dr | up to 96% ee | nih.gov |
Biocatalytic Approaches and Enzymatic Transformations
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for transforming 2-phenylprop-2-en-1-ol. Enzymes, with their high specificity, can catalyze reactions under mild conditions, often leading to high yields and enantiopurities. ucl.ac.uk
Aryl-alcohol oxidases (AAOs) are a class of flavoenzymes that have shown significant potential in the oxidation of 2-phenylprop-2-en-1-ol (also known as cinnamyl alcohol). nih.govportlandpress.com These enzymes, found in both fungi and bacteria, can oxidize a wide range of primary aromatic alcohols to their corresponding aldehydes. nih.gov For example, an AAO from the fungus Pleurotus eryngii shows activity towards cinnamyl alcohol. portlandpress.com Bacterial AAOs, such as those from Streptomyces hiroshimensis (ShAAO) and Sphingobacterium daejeonense (SdAAO), have also been characterized and show a preference for oxidizing aromatic primary alcohols, including 3-phenyl-2-propen-1-ol. nih.gov In one study, using cell-free extracts of ShAAO, 3-phenyl-2-propen-1-ol was converted to cinnamaldehyde (B126680) with 86% conversion and no detectable side products. nih.gov A scaled-up reaction yielded an 83% isolated yield of cinnamaldehyde, demonstrating the synthetic utility of this biocatalytic approach. nih.gov
Another biocatalytic strategy involves the use of a laccase/TEMPO system for the oxidation of racemic secondary alcohols, followed by bioreduction with alcohol dehydrogenases (ADHs) to produce enantiopure alcohols. tudelft.nl This chemoenzymatic cascade has been applied to the deracemization of propargylic alcohols. tudelft.nl Similarly, a one-pot sequential process combining a ruthenium-catalyzed isomerization and a bioreduction with ketoreductases (KREDs) has been developed. In this system, racemic 1-phenylprop-2-en-1-ol was converted to (R)-1-phenylpropan-1-ol with 90% conversion and over 99% enantiomeric excess in a medium containing a deep eutectic solvent (DES). mdpi.com
Table 2: Biocatalytic Transformations of 2-Phenylprop-2-en-1-ol
| Enzyme/System | Reaction Type | Product | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Aryl-alcohol oxidase (ShAAO) | Oxidation | Cinnamaldehyde | 86% | N/A | nih.gov |
| Ru-catalyst & Ketoreductase (KRED) | Isomerization & Reduction | (R)-1-phenylpropan-1-ol | 90% | >99% | mdpi.com |
Heterogeneous Catalysis for Selective Transformations of Allylic Alcohols
Heterogeneous catalysis provides a sustainable and efficient method for the selective transformation of allylic alcohols like 2-phenylprop-2-en-1-ol. These catalysts are easily separated from the reaction mixture, allowing for recycling and reuse, which is economically and environmentally advantageous. ugent.be
Selective oxidation of allylic alcohols to the corresponding aldehydes or ketones is a key transformation. Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts for these reactions. A palladium-based MOF, [Pd(2-pymo)2]n, has been studied for the aerobic oxidation of 3-phenyl-2-propen-1-ol. ugent.be This catalyst achieved complete conversion of the alcohol with a 74% selectivity for cinnamaldehyde, which is comparable to other palladium-catalyzed systems. ugent.be Another approach involves a novel modified MOF ligand, MIL-101-N-2-pyc, in a copper(I)-catalyzed aerobic oxidation. This system effectively oxidized (E)-3-phenylprop-2-en-1-ol to its corresponding aldehyde with a 98% yield in the presence of air. rsc.org
Selective hydrogenation is another important transformation of allylic alcohols. Supported ruthenium(II) complexes have been developed as highly efficient and selective catalysts for the hydrogenation of cinnamaldehyde to (E)-3-phenylprop-2-en-1-ol. mdpi.comresearchgate.net A polysiloxane xerogel-supported Ru(II) complex, acting as a heterogeneous catalyst, demonstrated high activity and excellent selectivity for the carbonyl group under mild conditions. mdpi.comresearchgate.net Furthermore, palladium nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) have been shown to be highly active for the selective hydrogenation of phenolic compounds, a related class of aromatic alcohols, indicating the potential for similar catalysts in allylic alcohol transformations. nih.gov
A bifunctional heterogeneous catalyst, consisting of a polymer-incarcerated Au/Pd nanoparticle shell on an organocatalytic resin core, has been developed for the sequential aerobic oxidation and Michael reaction of allylic alcohols. thieme-connect.com In a reaction with 3-phenyl-2-propen-1-ol, this catalyst facilitated the formation of the Michael adduct in 75% yield and 90% enantiomeric excess, showcasing the potential of integrated heterogeneous catalytic systems. thieme-connect.com
Table 3: Heterogeneous Catalysis for Transformations of 2-Phenylprop-2-en-1-ol
| Catalyst | Support/System | Reaction Type | Product | Yield/Selectivity | Reference |
|---|---|---|---|---|---|
| [Pd(2-pymo)2]n | Metal-Organic Framework | Aerobic Oxidation | Cinnamaldehyde | 74% selectivity | ugent.be |
| CuI/MIL-101-N-2-pyc | Metal-Organic Framework Ligand | Aerobic Oxidation | Cinnamaldehyde | 98% yield | rsc.org |
| Ru(II) Complex (X1) | Polysiloxane Xerogel | Selective Hydrogenation (of cinnamaldehyde) | (E)-3-Phenylprop-2-en-1-ol | High activity and selectivity | mdpi.comresearchgate.net |
| PI(Au/Pd)-CO | Polymer-Incarcerated Nanoparticles | Aerobic Oxidation-Michael Reaction | Michael Adduct | 75% yield, 90% ee | thieme-connect.com |
Derivatives of 2 Phenylprop 2 En 1 Ol: Synthesis and Advanced Chemical Utility
Synthesis of Complex Functionalized Molecules from 2-Phenylprop-2-en-1-ol
The unique structural features of 2-phenylprop-2-en-1-ol, particularly its allylic alcohol moiety, render it a valuable starting material for a multitude of chemical transformations. These reactions enable the introduction of diverse functional groups, leading to the generation of complex molecular architectures.
Formation of Allylic Esters and Ethers
The hydroxyl group of 2-phenylprop-2-en-1-ol readily undergoes esterification and etherification to yield corresponding allylic esters and ethers. These derivatives are not only stable compounds but also serve as important intermediates for further synthetic manipulations.
The synthesis of 2-benzylallyl acetate (B1210297) can be achieved by reacting 2-benzylprop-2-en-1-ol with acetic anhydride. pitt.edu This straightforward reaction provides a simple route to an allylic acetate, which can participate in various palladium-catalyzed cross-coupling reactions.
Furthermore, the formation of allylic ethers can be accomplished under various catalytic conditions. For instance, the reaction of allylic alcohols with alcohols or phenols in the presence of an acid catalyst can yield the corresponding ethers. A specific example involves the reaction of E-1,3-diphenylprop-2-en-1-ol with p-methylbenzyl alcohol in the presence of TsOH·H₂O and MgSO₄ in toluene (B28343) at 80 °C, which results in the formation of the corresponding ether in good yield. rsc.org While this example uses a different substrate, the methodology is applicable to this compound.
The direct conversion of allylic alcohols to allylic boronic esters is another important transformation. This can be achieved using palladium catalysts and bis(pinacolato)diboron, providing access to versatile synthetic intermediates. bris.ac.uk
Table 1: Synthesis of Allylic Esters and Ethers
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| This compound | Acetic anhydride | 2-Benzylallyl acetate | pitt.edu |
| (E)-1,3-Diphenylprop-2-en-1-ol | p-Methylbenzyl alcohol, TsOH·H₂O, MgSO₄ | (E)-(3-((4-Methylbenzyl)oxy)prop-1-ene-1,3-diyl)dibenzene | rsc.org |
Nitro-Substituted Derivatives and Subsequent Transformations
The introduction of a nitro group into the structure of 2-phenylprop-2-en-1-ol opens up a wide range of synthetic possibilities. These nitro-substituted derivatives are valuable precursors for the synthesis of various biologically active compounds and complex molecular scaffolds.
(E)-2-Nitro-3-phenylprop-2-en-1-ol can be synthesized from nitrostyrene (B7858105) and formaldehyde. nih.gov This nitroalkene is a versatile intermediate that can undergo a variety of transformations. For instance, it can be converted into (E)-(3-chloro-2-nitroprop-1-enyl)benzene by treatment with TiCl₄ in THF. rjptonline.org This reaction provides a novel building block with potential applications in materials science. rjptonline.org
Furthermore, these nitro-substituted allylic alcohols can participate in Friedel-Crafts reactions. The reaction of (E)-2-nitro-3-phenylprop-2-en-1-ol with benzene (B151609) in the presence of concentrated sulfuric acid yields (E)-(2-nitroprop-1-ene-1,3-diyl)dibenzene. sorbonne-universite.fr These reactions have been extended to other aromatic compounds, such as p-xylene, and have been used in the synthesis of various substituted olefin derivatives. sorbonne-universite.fr
Domino reactions involving (E)-2-nitro-3-phenylprop-2-en-1-ol have also been developed for the synthesis of complex heterocyclic systems. For example, an organocatalytic domino Michael-hemiacetalization reaction with pentanal leads to the formation of a tetrahydropyran (B127337) derivative with high enantioselectivity. nih.gov
Table 2: Synthesis and Transformations of Nitro-Substituted Derivatives
| Reactant | Reagent(s) | Product | Reference |
|---|---|---|---|
| Nitrostyrene | Formaldehyde | (E)-2-Nitro-3-phenylprop-2-en-1-ol | nih.gov |
| (E)-2-Nitro-3-phenylprop-2-en-1-ol | TiCl₄, THF | (E)-(3-Chloro-2-nitroprop-1-enyl)benzene | rjptonline.org |
| (E)-2-Nitro-3-phenylprop-2-en-1-ol | Benzene, conc. H₂SO₄ | (E)-(2-Nitroprop-1-ene-1,3-diyl)dibenzene | sorbonne-universite.fr |
Carbamic Acid Derivatives and Rearrangements
Carbamic acid derivatives, or carbamates, are an important class of organic compounds. The synthesis of carbamates from allylic alcohols can be achieved through various methods, often involving the reaction with an isocyanate. The resulting allylic carbamates can then undergo rearrangement reactions, such as the Truce-Smiles rearrangement, to form new carbon-carbon or carbon-heteroatom bonds.
A modified Eschenmoser-Claisen rearrangement has been utilized in the synthesis of (1R,2S)-Benzyl N-[3-(diisopropylaminocarbonyl)-2-phenylprop-3-enyl]carbamate, highlighting the utility of carbamate (B1207046) derivatives in complex molecule synthesis. nih.gov
Heterocyclic Compound Synthesis (e.g., Oxazolidones, Pyrazoles, Benzodiazepines)
Derivatives of 2-phenylprop-2-en-1-ol are valuable precursors for the synthesis of a variety of heterocyclic compounds, which are scaffolds of significant interest in medicinal chemistry.
Oxazolidinones: Oxazolidinones are a class of heterocyclic compounds that include clinically important antibiotics. The synthesis of oxazolidinones can be achieved from allylic alcohols. For instance, the reaction of 2-en-4-yn-1-ols with trichloroacetonitrile (B146778) in the presence of DBU leads to the formation of 4-allenyl-oxazolines. acs.org While this specific example leads to an oxazoline, related methodologies can be adapted for the synthesis of oxazolidinones from allylic alcohols. A general method for the synthesis of oxazolidin-2-ones involves the reaction of an ethanolamine (B43304) with a phosgene (B1210022) equivalent. wikipedia.org
Pyrazoles: Pyrazoles are another important class of nitrogen-containing heterocycles. A ruthenium-catalyzed acceptorless dehydrogenative coupling of allylic alcohols with hydrazines provides an efficient and environmentally friendly route to 2-pyrazolines. acs.org This method has been successfully applied to a diverse range of 3-arylprop-2-en-1-ols. acs.org Another approach involves the one-pot synthesis of substituted pyrazoles from propargyl alcohols via the cyclocondensation of in situ-generated α-iodo enones/enals with hydrazine (B178648) hydrate. researchgate.net
Benzodiazepines: Benzodiazepines are a class of psychoactive drugs. The synthesis of 1,5-benzodiazepines can be achieved through the condensation of o-phenylenediamines with ketones in the presence of a catalyst such as H-MCM-22. nih.gov While this is a general method, derivatives of 2-phenylprop-2-en-1-ol can be transformed into suitable ketone precursors for this reaction. A facile one-pot, two-step synthesis of 2,3-benzodiazepines involves a phosphate-assisted acylation of 1-arylpropan-2-ones followed by hydrazine cyclization. rsc.org
Table 3: Synthesis of Heterocyclic Compounds
| Heterocycle | Synthetic Method | Precursor/Reactant(s) | Reference |
|---|---|---|---|
| Oxazolidinone | Reaction with phosgene equivalent | Ethanolamine | wikipedia.org |
| 2-Pyrazoline | Ruthenium-catalyzed dehydrogenative coupling | Allylic alcohol, Hydrazine | acs.org |
| Pyrazole | Cyclocondensation of α-iodo enones/enals | Propargyl alcohol, Hydrazine hydrate | researchgate.net |
| 1,5-Benzodiazepine | Condensation with o-phenylenediamine | Ketone | nih.gov |
Role of Derivatives as Advanced Synthetic Intermediates
The derivatives of 2-phenylprop-2-en-1-ol are highly valuable as advanced synthetic intermediates due to the diverse reactivity of their functional groups. The allylic moiety allows for a range of transformations, including various transition-metal-catalyzed cross-coupling reactions.
For example, nickel-catalyzed cross-coupling of allyl alcohols with aryl- or alkenylzinc reagents provides a direct method for the formation of carbon-carbon bonds through C–O bond cleavage. acs.org This methodology has been shown to be effective for (E)-3-phenylprop-2-en-1-ol, leading to linear cross-coupling products. acs.org
The nitro-substituted derivatives, as discussed earlier, serve as precursors for a variety of other functional groups and are key components in domino reactions for the construction of complex cyclic systems. sorbonne-universite.frnih.gov The ability to generate multiple stereocenters in a single step makes these intermediates particularly valuable in asymmetric synthesis.
Incorporation of 2-Phenylprop-2-en-1-ol Derivatives into Polymeric Materials
Derivatives of 2-phenylprop-2-en-1-ol, particularly its esters, have been investigated for their potential use in modifying the properties of polymeric materials. These derivatives can act as reactive plasticizers or comonomers in polymerization processes.
For instance, esters derived from 3-phenylprop-2-en-1-ol have been studied as modifiers for polystyrene. The incorporation of these esters was found to influence the thermal and mechanical properties of the resulting polymer, generally leading to lower stiffness and glass transition temperatures.
In another study, diester derivatives of 3-phenylprop-2-en-1-ol were used to modify poly(trimethylolpropane trimethacrylate) [poly(TRIM)]. The addition of these diesters resulted in a decrease in stiffness, glass transition temperature, and hardness, while increasing the tensile strength and percentage elongation of the poly(TRIM) networks. These findings suggest that derivatives of 2-phenylprop-2-en-1-ol can be effectively used to tailor the properties of cross-linked polymeric materials.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Phenylprop-2-en-1-ol |
| Acetic anhydride |
| 2-Benzylallyl acetate |
| (E)-1,3-Diphenylprop-2-en-1-ol |
| p-Methylbenzyl alcohol |
| TsOH·H₂O |
| MgSO₄ |
| (E)-(3-((4-Methylbenzyl)oxy)prop-1-ene-1,3-diyl)dibenzene |
| Bis(pinacolato)diboron |
| 2-Cinnamyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| Nitrostyrene |
| Formaldehyde |
| (E)-2-Nitro-3-phenylprop-2-en-1-ol |
| TiCl₄ |
| (E)-(3-Chloro-2-nitroprop-1-enyl)benzene |
| Benzene |
| (E)-(2-Nitroprop-1-ene-1,3-diyl)dibenzene |
| p-Xylene |
| Pentanal |
| Tetrahydropyran |
| (1R,2S)-Benzyl N-[3-(diisopropylaminocarbonyl)-2-phenylprop-3-enyl]carbamate |
| 2-En-4-yn-1-ol |
| Trichloroacetonitrile |
| DBU |
| Oxazoline |
| Oxazolidinone |
| Ethanolamine |
| 2-Pyrazoline |
| Hydrazine |
| Pyrazole |
| Propargyl alcohol |
| Hydrazine hydrate |
| 1,5-Benzodiazepine |
| o-Phenylenediamine |
| H-MCM-22 |
| 2,3-Benzodiazepine |
| 1-Arylpropan-2-one |
| Polystyrene |
Theoretical and Computational Chemistry Studies on 2 Phenylprop 2 En 1 Ol
Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)
The electronic behavior of 2-benzylprop-2-en-1-ol is governed by the distribution of its electrons in various molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals (FMOs). The energy and spatial distribution of these orbitals are crucial for understanding the molecule's reactivity and electronic transitions.
Methodology: Density Functional Theory (DFT) is a popular quantum chemical method used to calculate the electronic structure of molecules like this compound. researchgate.netresearchgate.net Functionals such as B3LYP, combined with basis sets like 6-311G(d,p), are commonly employed to optimize the molecular geometry and compute the energies and shapes of the molecular orbitals. researchgate.netbhu.ac.in
Key Findings: In this compound, the HOMO is typically localized on the phenyl ring and the adjacent allylic double bond, which are the most electron-rich parts of the molecule. This region acts as the primary electron donor in chemical reactions. The LUMO, conversely, is also distributed over the π-system of the phenyl and allyl groups, representing the most favorable region for accepting electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For aromatic alcohols, this gap influences their electronic absorption spectra and their propensity to engage in charge-transfer interactions. okayama-u.ac.jp
Quantum Chemical Reactivity Descriptors: From the HOMO and LUMO energies, several key reactivity indices can be calculated, providing a quantitative measure of the molecule's chemical behavior.
| Parameter | Formula | Description |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures the resistance of a molecule to change its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating the molecule's polarizability. windows.net |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Measures the power of a molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the energy lowering of a system when it accepts the maximum possible electron charge from the environment. windows.net |
These parameters are typically calculated using DFT methods to predict the reactivity of different sites within the molecule.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and flexibility of this compound, along with its interactions with other molecules, are key to its physical and biological properties. Computational methods allow for a detailed exploration of its conformational preferences and the nature of its non-covalent interactions.
Conformational Analysis: The structure of this compound is characterized by several rotatable bonds, leading to different possible conformations (rotamers). The most significant rotations are around the C-C bond connecting the phenyl ring to the allyl group and the C-O bond of the alcohol. The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic effects like conjugation and hyperconjugation.
Intermolecular Interactions: The hydroxyl group and the phenyl ring are the primary sites for intermolecular interactions.
Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, leading to the formation of dimers or larger aggregates, or strong interactions with polar solvents. nih.gov
π-Interactions: The electron-rich phenyl ring can participate in various π-interactions, including π-π stacking with other aromatic rings and OH/SH···π or C-H···π interactions, where the hydroxyl or alkyl C-H groups interact with the face of the phenyl ring. nih.govacs.org
Reaction Mechanism Elucidation using Quantum Chemical Methods
Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states, intermediates, and the calculation of activation barriers. This provides a detailed, step-by-step picture of reaction mechanisms.
Oxidation Reactions: The oxidation of allylic alcohols is a fundamentally important transformation. DFT calculations have been used to study the mechanisms of alcohol oxidation catalyzed by various systems. rsc.org For instance, studies on the partial oxidation of allyl alcohol on gold surfaces show that the reaction mechanism is influenced by the nature of the oxidizing species (atomic oxygen vs. hydroxyl radicals). nih.gov The process typically involves the abstraction of the hydroxyl hydrogen to form an alkoxide intermediate, followed by α-dehydrogenation to yield the corresponding aldehyde or ketone. nih.gov A catalyst-free method for the aerial oxidation of 1-phenylallyl alcohols has also been reported, where the solvent plays a crucial role. vscht.cz DFT can be used to model the energetics of such pathways for this compound.
Enzymatic Reactions: Quantum chemical studies are also used to understand the mechanisms of enzyme-catalyzed reactions. For example, the mechanism of ketone reduction by (S)-1-phenylethanol dehydrogenase has been studied using DFT cluster models. nih.gov Such studies have confirmed a concomitant transfer of a hydride from a cofactor (like NADH) to the carbonyl carbon and a proton from an amino acid residue (like tyrosine) to the carbonyl oxygen. nih.govnih.gov These insights are directly relevant to understanding how an enzyme might process this compound or its corresponding ketone.
Photochemical Reactions: The photorearrangement of 2-phenylallyl phosphites has been investigated, proposing a mechanism that proceeds through a triplet biradical intermediate. acs.org Quantum yield calculations and the analysis of reaction inefficiencies were explained by the stability and isomerization rates of phosphoranyl biradical intermediates, highlighting the power of computational methods to explain experimental outcomes in photochemistry. acs.org
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structural confirmation and interpretation of experimental spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is another key application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating magnetic shielding tensors, which are then converted to chemical shifts by referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net These calculations can help assign complex spectra and resolve ambiguities in experimental data. researchgate.net
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths of a molecule. bhu.ac.in These calculations can predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, which corresponds to electronic transitions, typically π→π* transitions within the conjugated system of the phenyl ring and the allyl group.
Molecular Dynamics and Simulation Studies of its Behavior
While quantum mechanics provides a static picture of electronic structure and energetics, molecular dynamics (MD) simulations offer a view of the time-dependent behavior of molecules. MD simulations model the movements of atoms over time by solving Newton's equations of motion, providing insights into the dynamic processes of a molecule and its interactions with its environment. nih.gov
Behavior in Solution: MD simulations can be used to study the behavior of this compound in different solvents. These simulations can reveal information about solvation shells, the orientation of the alcohol at liquid-vapor interfaces, and the dynamics of hydrogen bonding between the solute and solvent molecules. nih.govsemanticscholar.org For example, simulations of aromatic alcohols in aqueous solutions have been used to investigate their surface activity and their effect on the local structure of water. semanticscholar.orgresearchgate.net
Interactions with Biomolecules: MD simulations are particularly powerful for studying the interaction of small molecules like this compound with biological macromolecules such as proteins or lipid membranes. nih.gov By placing the molecule in a simulated biological environment (e.g., a protein binding site or a lipid bilayer), MD can elucidate its preferred binding orientation, conformational changes upon binding, and the key intermolecular interactions that stabilize the complex. nih.govnih.gov These simulations are crucial in fields like drug design for understanding how a molecule might exert a biological effect. Studies on benzyl (B1604629) alcohol in model bilayers have used MD to examine its distribution, orientation, and dynamic behavior, revealing how hydrogen bonding with the environment dictates its orientation. nih.gov
Advanced Spectroscopic and Analytical Methodologies for Research on 2 Phenylprop 2 En 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of 2-phenylprop-2-en-1-ol. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.
¹H NMR spectra allow for the identification of the distinct protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton. For instance, the aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The vinyl protons and the methylene (B1212753) protons adjacent to the hydroxyl group also exhibit characteristic signals.
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The number of distinct signals corresponds to the number of non-equivalent carbon atoms in the molecule, confirming the presence of the phenyl ring, the double bond, and the hydroxymethyl group.
In research contexts, NMR is used to study reaction mechanisms involving 2-phenylprop-2-en-1-ol. For example, in the synthesis of its derivatives, such as (E)-2-nitro-3-phenylprop-2-en-1-ol, ¹H NMR is used to confirm the structure of the product. rasayanjournal.co.in The spectrum of one such derivative showed a singlet for the hydroxyl proton at δ 2.61 and a doublet for the O-CH2 protons at δ 4.71. rasayanjournal.co.in
Table 1: Representative ¹H NMR Data for a Derivative of 2-Phenylprop-2-en-1-ol
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic Protons | 7.48-7.58 | Multiplet |
| Olefinic Proton | 8.22 | Singlet |
| O-CH₂ Protons | 4.71 | Doublet |
| Hydroxyl Proton | 2.61 | Singlet |
Data derived from the study of (E)-2-nitro-3-phenylprop-2-en-1-ol. rasayanjournal.co.in
Mass Spectrometry for Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of 2-phenylprop-2-en-1-ol, aiding in its identification and in monitoring reactions. When coupled with Gas Chromatography (GC-MS), it allows for the analysis of complex mixtures.
The electron ionization (EI) mass spectrum of 2-phenylprop-2-en-1-ol would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (134.18 g/mol). molport.com The fragmentation pattern provides structural information. Common fragments would likely result from the loss of a hydroxyl group, a hydroxymethyl group, or cleavage of the phenyl group. The NIST WebBook provides mass spectral data for related compounds like 2-phenylpropenal, showing characteristic fragmentation. nist.gov
In synthetic chemistry, MS is crucial for confirming the identity of products derived from 2-phenylprop-2-en-1-ol. For example, in the synthesis of 2-amino-3-phenylpropane-1-ol from a Baylis-Hillman derivative of 2-phenylprop-2-en-1-ol, mass spectrometry was used alongside NMR and IR to characterize the final product. rasayanjournal.co.in High-resolution mass spectrometry (HRMS) can provide the exact mass of a molecule, which helps in determining its elemental composition. rsc.org
Table 2: Key Mass Spectrometry Data for Related Compounds
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
|---|---|---|
| 2-Phenylpropenal | 132 | 131, 103, 77, 51 |
| 2-Methyl-1-phenyl-2-propen-1-ol | 148 | 133, 115, 105, 91, 77 |
Data sourced from NIST Mass Spectrometry Data Center and PubChem. nist.govnih.gov
Vibrational Spectroscopy (Infrared, Raman) for Conformational and Bonding Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within 2-phenylprop-2-en-1-ol. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes. wikipedia.orgmt.com
The IR spectrum of 2-phenylprop-2-en-1-ol would display characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the aromatic ring and the alkene group would appear around 3000-3100 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would be observed in the 1600-1680 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O stretching vibration would be found in the 1000-1260 cm⁻¹ range.
Raman spectroscopy provides complementary information. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds. Therefore, the C=C double bond of the alkene would likely show a strong signal in the Raman spectrum.
Studies on the related compound 3-phenylprop-2-en-1-ol (cinnamyl alcohol) have utilized both IR and Raman spectroscopy in conjunction with theoretical calculations to analyze its conformational behavior. researchgate.net These studies help in assigning the observed vibrational frequencies to specific molecular motions. researchgate.net
Table 3: Expected Infrared Absorption Bands for 2-Phenylprop-2-en-1-ol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H Stretch | 3200-3600 (broad) |
| Aromatic/Alkene | C-H Stretch | 3000-3100 |
| Alkene | C=C Stretch | 1600-1680 |
| Aromatic | C=C Stretch | 1450-1600 |
| Alcohol | C-O Stretch | 1000-1260 |
Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Assessment in Research Contexts
Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for the separation, purification, and purity assessment of 2-phenylprop-2-en-1-ol and its derivatives. rsc.orgrsc.org
GC is well-suited for the analysis of volatile and thermally stable compounds like 2-phenylprop-2-en-1-ol. In a research setting, GC can be used to monitor the progress of a reaction by separating the starting material from the products and byproducts. rsc.org The retention time of the compound is a characteristic property under specific GC conditions (e.g., column type, temperature program, carrier gas flow rate). For purity assessment, the area of the peak corresponding to 2-phenylprop-2-en-1-ol is compared to the total area of all peaks in the chromatogram. GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is commonly employed. spectrabase.comnih.gov
HPLC is a versatile technique that can be used for both analytical and preparative purposes. For non-volatile or thermally sensitive derivatives of 2-phenylprop-2-en-1-ol, reverse-phase HPLC is a common choice. sielc.com In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. HPLC is also used to determine the enantiomeric purity of chiral derivatives of 2-phenylprop-2-en-1-ol, often employing a chiral stationary phase. rsc.org
X-ray Crystallography for Solid-State Structural Elucidation of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. While obtaining a suitable single crystal of 2-phenylprop-2-en-1-ol itself might be challenging as it is a liquid at room temperature, this technique is invaluable for elucidating the solid-state structure of its crystalline derivatives. sigmaaldrich.com
The synthesis of derivatives of 2-phenylprop-2-en-1-ol can lead to solid products that are amenable to X-ray diffraction analysis. For example, if 2-phenylprop-2-en-1-ol is used as a starting material to synthesize a more complex molecule that crystallizes, X-ray crystallography can confirm the stereochemistry and conformation of the product. nih.gov This information is crucial for understanding reaction mechanisms, especially in stereoselective synthesis.
In a study on the synthesis of (E)-(3-chloro-2-nitroprop-1-enyl)benzene from a derivative of 2-phenylprop-2-en-1-ol, powder X-ray diffraction was used to characterize the crystalline product. rjptonline.org For more complex derivatives, single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice, such as hydrogen bonding.
Future Research Directions and Unexplored Avenues for 2 Phenylprop 2 En 1 Ol
Development of Novel Stereoselective Catalytic Systems for its Transformations
The development of catalytic systems that can control the stereochemical outcome of reactions involving 2-phenylprop-2-en-1-ol and its derivatives is a significant area for future research. While organocatalysis has shown promise in domino reactions, there is considerable scope for innovation.
Future efforts could focus on:
Modularly Designed Organocatalysts: Expanding on the success of self-assembling catalysts from cinchona alkaloid derivatives and amino acids, new combinations could be explored to fine-tune reactivity and selectivity for different transformations. nih.govresearchgate.net
Cooperative Catalysis: Investigating dual or cooperative catalytic systems, such as the combination of a chiral sulfide (B99878) and a phosphoric acid, can enable new types of enantioselective reactions like oxysulfenylation. chinesechemsoc.org
Metal-Based Catalysts: Exploring a broader range of transition metal catalysts beyond the currently used rhodium and nickel could lead to novel cross-coupling and C-O bond activation reactions with unique selectivity profiles. researchgate.netacs.org
Table 1: Examples of Catalytic Systems for Transformations of 2-Phenylprop-2-en-1-ol Derivatives
| Catalyst System | Reaction Type | Substrate Derivative | Key Feature |
| Modularly Designed Organocatalysts (MDOs) | Domino Michael-Hemiacetalization-Michael | (E)-3-aryl-2-nitroprop-2-enols | High diastereo- and enantioselectivity nih.govresearchgate.net |
| Chiral Sulfide / Phosphoric Acid | Intermolecular Oxysulfenylation | (E)-3-phenylprop-2-en-1-ol | High enantioselectivity chinesechemsoc.org |
| Rhodium/Lanthanum Cooperative Catalysis | Reductive C-O Silylation | 2-methyl-3-phenylprop-2-en-1-ol | Exclusive linear selectivity researchgate.net |
| Nickel-Catalyzed Cross-Coupling | Cross-Coupling | (E)-3-phenylprop-2-en-1-ol | Regioselective linear products acs.org |
Integration into Flow Chemistry and Automated Synthesis Methodologies
The integration of 2-phenylprop-2-en-1-ol transformations into continuous-flow and automated synthesis platforms represents a significant step towards more efficient and scalable chemical production.
Key areas for exploration include:
Gas-Liquid Flow Reactions: Utilizing tube-in-tube reactors or multichannel devices can facilitate reactions with gaseous reagents, such as hydrogen for reductions or carbon monoxide for carbonylation reactions, under high pressure and with improved safety. thieme-connect.de
Automated Reaction Optimization: Automated systems can rapidly screen various catalysts, solvents, and reaction conditions to identify optimal parameters for known and new transformations of 2-phenylprop-2-en-1-ol, accelerating the discovery process.
Exploration in Advanced Materials Science beyond Polymer Modification
While the vinylic group of 2-phenylprop-2-en-1-ol makes it a candidate for polymerization, its potential in advanced materials science is largely untapped.
Future research could investigate:
Functional Monomers: The hydroxyl group can be functionalized prior to polymerization to introduce specific properties into the resulting polymer, such as altered hydrophilicity, sites for cross-linking, or attachment points for bioactive molecules.
Self-Assembling Systems: The rigid phenyl group and the polar hydroxyl group could be exploited in the design of amphiphilic molecules that self-assemble into well-defined nanostructures like micelles or vesicles.
Photoactive Materials: The phenylpropenol scaffold could be incorporated into larger conjugated systems to create novel photoactive or liquid crystalline materials. The synthesis of derivatives like (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone highlights the potential to create complex molecular architectures. bgu.ac.ilnih.gov
Advanced Mechanistic Studies of Complex Transformations and Rearrangements
A deeper understanding of the mechanisms governing the reactions of 2-phenylprop-2-en-1-ol is crucial for the rational design of new synthetic methods.
Future mechanistic studies could involve:
Spectroscopic Analysis: Utilizing techniques like in-situ NMR and UV-Vis spectroscopy to observe reactive intermediates and determine the resting state of catalysts in reactions such as the Rh/Mg heterobimetallic-catalyzed silylation. researchgate.net
Isotopic Labeling: Employing isotopically labeled substrates to trace the path of atoms during complex rearrangements, providing clear evidence for proposed mechanisms.
Computational Design of New Reactions and Derivatives with Tailored Properties
Computational chemistry offers a powerful tool for accelerating research by predicting the outcomes of reactions and designing new molecules with desired characteristics.
Future computational work could focus on:
Transition State Modeling: Using Density Functional Theory (DFT) to model the transition states of potential reactions can help to predict the feasibility and stereochemical outcome of new transformations. This approach has been successfully used to rationalize the stereoselectivity of organocatalyzed domino reactions. nih.govresearchgate.net
Virtual Screening of Catalysts: Computationally screening libraries of potential catalysts for their ability to promote a specific transformation of 2-phenylprop-2-en-1-ol can guide experimental efforts towards the most promising candidates.
Predicting Properties of Derivatives: Calculating the electronic and structural properties of hypothetical derivatives of 2-phenylprop-2-en-1-ol can aid in the design of new molecules for applications in materials science or as intermediates in organic synthesis. Similar computational studies have been performed on related prop-2-en-1-one structures to analyze their molecular properties. researchgate.net
Q & A
Basic: What are the recommended synthetic routes for 2-benzylprop-2-en-1-ol, and how can experimental reproducibility be ensured?
Methodological Answer:
- Synthetic Routes : Common methods include allylic oxidation of 2-benzylpropene or Grignard addition to α,β-unsaturated carbonyl precursors. For example, reacting benzyl magnesium bromide with acrolein derivatives under controlled anhydrous conditions .
- Reproducibility : Follow Beilstein Journal guidelines: document reagent purity, solvent drying protocols, and reaction parameters (temperature, time, stoichiometry) in the experimental section. Include NMR and GC-MS data for intermediates and final product .
- Characterization : Provide full spectral data (¹H/¹³C NMR, IR) and chromatographic purity (>95%) for new compounds. Cross-validate with literature melting points or retention indices if available .
Advanced: How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic additions to this compound?
Methodological Answer:
- Modeling Approach : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. Compare activation energies for competing pathways (e.g., Markovnikov vs. anti-Markovnikov additions) .
- Validation : Correlate computational results with experimental outcomes (e.g., HPLC monitoring of reaction products). Discrepancies may arise from solvent effects or steric hindrance not fully captured in gas-phase simulations .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .
- Spill Management : Absorb with inert materials (silica gel, diatomaceous earth) and dispose as halogenated waste. Avoid ignition sources due to potential flammability .
- Storage : Keep in airtight containers under nitrogen, away from oxidizing agents and strong acids .
Advanced: How can contradictory spectral data (e.g., NMR splitting patterns vs. predicted coupling constants) be resolved for this compound derivatives?
Methodological Answer:
- Troubleshooting Steps :
- Case Study : A 2023 study resolved conflicting NOE signals in allylic alcohols by variable-temperature NMR to account for conformational flexibility .
Basic: What analytical techniques are essential for verifying the purity of this compound?
Methodological Answer:
- Chromatography : Use HPLC with a C18 column (UV detection at 254 nm) or GC-MS with a polar stationary phase (e.g., DB-WAX) to quantify impurities .
- Spectroscopy : Confirm absence of carbonyl or hydroxyl contaminants via FT-IR (peaks < 1700 cm⁻¹ for C=C and ~3400 cm⁻¹ for -OH) .
- Elemental Analysis : Validate empirical formula compliance (e.g., ≤0.3% deviation for C, H, O) .
Advanced: How do steric and electronic effects influence the catalytic hydrogenation of this compound?
Methodological Answer:
- Experimental Design : Screen catalysts (Pd/C, Raney Ni, Adams catalyst) under varying H₂ pressures (1–5 atm). Monitor reaction progress via TLC or in situ Raman spectroscopy .
- Electronic Effects : Electron-withdrawing substituents on the benzyl group reduce alkene reactivity (Hammett σ⁺ correlation).
- Steric Effects : Bulky catalysts (e.g., Lindlar’s) favor partial hydrogenation; use kinetic studies to differentiate steric vs. electronic contributions .
Basic: How should researchers prepare and store stock solutions of this compound for kinetic studies?
Methodological Answer:
- Preparation : Dissolve in anhydrous THF or DCM (HPLC grade). Use volumetric flasks calibrated at 20°C.
- Storage : Aliquot into amber vials under argon; freeze at -20°C for ≤6 months. Validate stability via periodic GC-MS checks .
Advanced: What strategies mitigate racemization during derivatization of chiral this compound intermediates?
Methodological Answer:
- Low-Temperature Protocols : Conduct reactions at -78°C (dry ice/acetone bath) to slow enantiomer interconversion .
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to lock stereochemistry during functionalization .
- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak IA column) or polarimetry to confirm enantiomeric excess (ee) ≥98% .
Basic: What are the best practices for reporting crystallographic data of this compound complexes?
Methodological Answer:
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL .
- Reporting : Include CIF files in supplementary materials with R1 values <5%. Annotate hydrogen bonding and π-π interactions in the discussion .
Advanced: How can kinetic isotope effects (KIEs) elucidate the mechanism of acid-catalyzed dehydration of this compound?
Methodological Answer:
- Deuterium Labeling : Synthesize deuterated analogs at hydroxyl or β-hydrogen positions. Compare rate constants (kH/kD) via GC-MS .
- Computational Modeling : Calculate transition state geometries with isotopic substitution using QM/MM hybrid methods. A primary KIE >2 suggests proton transfer is rate-limiting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
